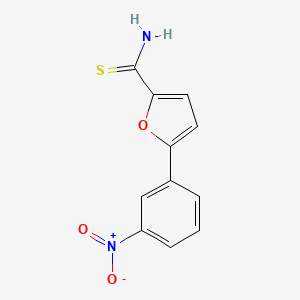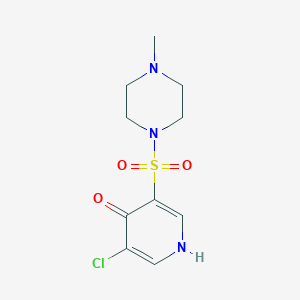
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid is an organic compound that features an oxazole ring substituted with an aminophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid typically involves the formation of the oxazole ring followed by the introduction of the aminophenyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 3-aminophenyl ketone and a suitable carboxylic acid derivative can yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
科学的研究の応用
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the oxazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3-Aminophenyl)oxazole-4-carboxylicacid: Lacks the methyl group on the oxazole ring.
5-Methyl-2-phenyl-oxazole-4-carboxylicacid: Lacks the amino group on the phenyl ring.
2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid: The amino group is positioned differently on the phenyl ring.
Uniqueness
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
2-(3-aminophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,12H2,1H3,(H,14,15) |
InChIキー |
WQZADFXBZUOYRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)
![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)





